Allitinib tosylate, also known as AST-1306, is a novel irreversible inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2. It is primarily being investigated for its potential in treating various solid tumors, particularly in cancer patients. This compound is structurally related to lapatinib, another well-known inhibitor, but is distinguished by its unique acrylamide side chain. Allitinib has shown considerable promise in clinical trials, particularly in China, where it is being evaluated for its efficacy and safety in oncology settings.
Allitinib tosylate falls under the classification of antineoplastic agents, specifically targeting receptor tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. Its development is part of a broader effort to create targeted therapies that can effectively inhibit cancer cell growth while minimizing damage to normal cells.
The synthesis of allitinib tosylate involves several chemical reactions that lead to the formation of the active compound. The process typically begins with the formation of an acrylamide derivative, which is then modified through various chemical transformations.
The molecular structure of allitinib tosylate can be described as follows:
Allitinib tosylate undergoes various chemical reactions during its metabolic processing in the body:
These metabolic pathways are essential for understanding the pharmacokinetics and potential drug interactions associated with allitinib tosylate.
Allitinib tosylate exerts its therapeutic effects primarily by inhibiting the activity of epidermal growth factor receptor and human epidermal growth factor receptor 2.
In vitro studies have demonstrated that allitinib effectively inhibits tumor growth in various cancer cell lines expressing these receptors.
Allitinib tosylate is primarily researched for its applications in oncology:
Allitinib tosylate (chemical name: N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)quinazolin-6-yl) acrylamide tosylate) emerged from systematic efforts to overcome limitations of reversible EGFR inhibitors like lapatinib. Its design leverages the anilino-quinazoline scaffold—a proven pharmacophore for kinase inhibition—augmented with a Michael acceptor system (acrylamide group) [1] [6]. This acrylamide moiety enables covalent bonding to cysteine residues (Cys797 in EGFR, Cys805 in ErbB2), conferring irreversible inhibition and prolonged suppression of oncogenic signaling [2] [5]. Key structural distinctions from predecessors include:
Table 1: Kinase Inhibition Profile of Allitinib
Target | IC₅₀ (nM) | Significance |
---|---|---|
EGFR wild-type | 0.5 | 3000-fold selectivity over non-ErbB kinases |
EGFR T790M/L858R | 12 | Overcomes "gatekeeper" resistance mutations |
ErbB2 (HER2) | 3.0 | Superior to lapatinib in HER2-driven models |
ErbB4 | 0.8 | Broad-spectrum ErbB inhibition |
The strategic incorporation of the acrylamide group aligns with structural insights from co-crystallography studies, which show optimal positioning of the acrylamide β-carbon near cysteine thiols in the ATP-binding pocket [1] [6].
The acrylamide group—critical for covalent binding—is introduced via late-stage functionalization of the quinazoline core. Key synthetic approaches include:
1. Knoevenagel Condensation:
2. Acrylation of Anilinoquinazolines:
R-Quinazoline-NH₂ + ClOC-CH=CH₂ → R-Quinazoline-NH-CO-CH=CH₂
Table 2: Metabolic Fate of Allitinib's Acrylamide Group
Metabolite | Structure Modification | Formation Pathway | Significance |
---|---|---|---|
M6 (Hydrolysis) | Amide cleavage → carboxylic acid | Esterases/CYP450s | Loss of covalent binding capability |
M10 (Dihydrodiol) | Epoxidation + hydrolysis | CYP3A4/Epoxide hydrolase | Potential detoxification pathway |
M23 (Epoxide) | Epoxidation of acrylamide | CYP3A4 | Electrophilic intermediate; may cause toxicity |
Metabolite identification confirms the acrylamide’s susceptibility to enzymatic transformations, necessitating structural tuning to balance reactivity and stability [2] [4].
Systematic SAR analyses reveal how structural modifications modulate allitinib’s potency, selectivity, and metabolic stability:
1. Quinazoline Core Optimization:
2. Michael Acceptor Modifications:
3. Impact on Resistance Profiles:
Table 3: SAR of Key Allitinib Analogs
Structural Modification | Biological Impact | Reference |
---|---|---|
Removal of C6 acrylamide | Loss of irreversible inhibition; IC₅₀ ↑ 100-fold | [5] [6] |
3-Fluorobenzyloxy → benzyl | EGFR IC₅₀ ↑ 2-fold; reduced cellular potency | [6] |
Acrylamide → propionamide | Reversible binding; t₁/₂ ↓ 4x | [1] |
Addition of C2 fluoro substituent | Enhanced metabolic stability; Cl ↓ 30% | [4] |
These insights underscore the exquisite balance required between electrophilicity (for covalent binding) and metabolic stability for optimal drug efficacy [2] [6].
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